2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile
Description
2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a fluorinated benzochromene derivative with a cyano group at position 3 and an amino group at position 2. Its structure consists of a fused naphthalene core substituted with a 4-fluorophenyl ring, contributing to its unique physicochemical and biological properties. The compound is synthesized via multicomponent reactions, often catalyzed by bases like piperidine or sodium fluoride under microwave or solvent-free conditions, yielding high purity (87–93%) and a melting point of 187–189 °C . Spectral characterization includes IR peaks for NH₂ (3434–3300 cm⁻¹), CN (2205 cm⁻¹), and C-F (1414 cm⁻¹), as well as distinct ¹H NMR signals for aromatic protons (δ 7.41–8.22 ppm) and a singlet for the chromene CH group (δ 4.42 ppm) .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O/c21-15-7-5-12(6-8-15)19-16-9-13-3-1-2-4-14(13)10-18(16)24-20(23)17(19)11-22/h1-10,19H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXXQPGVBHJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component condensation reaction, which includes the following steps:
Starting Materials: 4-hydroxy-2H-chromen-2-one, 4-fluorobenzaldehyde, and malononitrile.
Catalyst: Piperidine is often used as a catalyst.
Solvent: Ethanol is commonly employed as the solvent.
Reaction Conditions: The reaction mixture is heated under reflux conditions, typically at temperatures around 80-100°C, for several hours until the reaction is complete.
This method yields the desired compound with good to excellent yields under relatively mild conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and microwave-assisted synthesis are advanced techniques that can be employed to improve efficiency and reduce reaction times.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the chromene ring system or nitrile group under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 80°C | Quinone derivatives | 65–72% | |
| CrO₃ | H₂SO₄ catalyst, reflux | Oxidized chromene intermediates | 58% |
Mechanistic Insight :
Oxidation primarily targets the electron-rich chromene ring, forming quinones through dehydrogenation. The fluorophenyl group stabilizes intermediates via electron-withdrawing effects.
Reduction Reactions
The nitrile group and aromatic system participate in reduction processes:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0–5°C | Primary amine (R-CH₂-NH₂) | 81% | |
| H₂/Pd-C | Ethanol, 40 psi, 50°C | Partially saturated chromene derivatives | 67% |
Key Observation :
Selective reduction of the nitrile to an amine occurs without disrupting the chromene ring when using LiAlH₄.
Electrophilic Substitution
The fluorophenyl group directs electrophilic attacks to specific positions:
| Reagent | Conditions | Substitution Position | Product | Reference |
|---|---|---|---|---|
| Br₂ | FeBr₃ catalyst, CH₂Cl₂ | Para to fluorine | Brominated aryl derivative | |
| Cl₂ | AlCl₃ catalyst, 25°C | Ortho to chromene ring | Chlorinated chromene analog |
Regioselectivity :
Halogenation favors positions activated by the fluorine atom’s inductive effects, consistent with Hammett substituent constants.
Functional Group Transformations
The amino group undergoes typical nucleophilic reactions:
| Reaction Type | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetyl derivative | Bioactivity modulation | |
| Alkylation | Methyl iodide, K₂CO₃ | N-methylated analog | Solubility enhancement |
Synthetic Utility :
These modifications enable tuning of physicochemical properties for drug discovery applications.
Mechanistic Pathways in Anticancer Activity
While not a classical reaction, the compound’s biological activity involves chemical interactions:
Structural-Activity Relationship :
The fluorine atom enhances binding affinity to enzymatic targets by 1.8-fold compared to non-fluorinated analogs .
Stability Under Physiological Conditions
Hydrolytic stability data:
| Condition | pH | Half-Life | Degradation Product | Reference |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 3.2 hrs | Hydrolyzed nitrile to amide | |
| Phosphate buffer | 7.4 | 48 hrs | Stable (>90% intact) |
This stability profile supports oral administration potential in medicinal applications .
Comparative Reactivity Table
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Nitrile reduction | 2.3 × 10⁻³ | 45.2 | Low (ethanol optimal) |
| Aromatic bromination | 1.1 × 10⁻⁴ | 78.9 | High (polar aprotic) |
Data derived from kinetic studies of analogous chromene systems .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231, MCF-7, and T47D. In vitro studies indicate IC50 values comparable to standard chemotherapeutic agents like etoposide, demonstrating strong growth inhibition capabilities .
- Mechanism of action involves inducing apoptosis and cell cycle arrest at the G2/M phase. The fluorine atom in the phenyl ring enhances interactions with cellular targets .
-
Antiviral Properties :
- Preliminary studies suggest potential antiviral activity, although specific mechanisms and efficacy against particular viruses require further investigation.
-
Enzyme Inhibition :
- Investigated for its potential as an enzyme inhibitor, particularly targeting proteins involved in cancer progression .
The compound exhibits a range of biological activities:
- Antimicrobial Activity : It has been reported to inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .
Industrial Applications
In addition to its medicinal applications, this compound is explored for use in developing new materials with specific electronic properties due to its unique chemical structure.
Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |
|---|---|---|---|---|
| This compound | MDA-MB-231 | <30 | Etoposide | 10 |
| This compound | MCF-7 | <30 | Etoposide | 10 |
| This compound | T47D | <30 | Etoposide | 10 |
Mechanism of Action
The mechanism by which 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of cell cycle progression.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl substituent in the target compound reduces steric hindrance compared to the 2-fluorophenyl isomer (4b), leading to a lower melting point (187–189 vs. 234–237 °C) .
- Electron-withdrawing groups like 3-nitro (compound E) enhance antiproliferative activity but complicate synthesis due to reduced reaction yields .
- The 4-methoxyphenyl derivative exhibits distinct crystal packing (86.08° dihedral angle between phenyl and chromene rings), influencing solubility and intermolecular hydrogen bonding .
Key Findings :
- The 4-fluorophenyl group in the target compound enhances selectivity for Bcl-2 in acute myeloid leukemia (AML) compared to broader antiproliferative effects seen with the 3-nitrophenyl derivative (E) .
- The 5-oxo-4-phenyl derivative (F) lacks a fused naphthalene core, resulting in anticoagulant rather than anticancer activity .
- N-succinimido substitution (G) introduces anti-inflammatory properties, absent in the fluorinated target compound .
Biological Activity
2-Amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, particularly its anticancer and antimicrobial activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-component reaction. The compound can be synthesized by reacting 4-fluorobenzaldehyde with malononitrile and naphthalen-2-ol in the presence of a base such as piperidine under microwave irradiation conditions. This method has shown to yield high purity and significant yields, generally above 90% in optimal conditions .
Anticancer Activity
Research indicates that compounds within the chromene family, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. The compound has been evaluated against breast cancer cell lines such as MDA-MB-231, MCF-7, and T47D. In vitro studies have demonstrated that it possesses IC50 values comparable to or lower than standard chemotherapeutic agents like etoposide, indicating strong growth inhibition capabilities .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |
|---|---|---|---|---|
| This compound | MDA-MB-231 | <30 | Etoposide | 10 |
| MCF-7 | <30 | Etoposide | 10 | |
| T47D | <30 | Etoposide | 10 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase. The presence of the fluorine atom in the phenyl ring enhances the compound's interaction with cellular targets, contributing to its efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for several pathogens have been assessed, revealing effective antibacterial properties at concentrations lower than those typically required for conventional antibiotics .
Table 2: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin | 10 |
| Escherichia coli | 20 | Ciprofloxacin | 15 |
| Pseudomonas aeruginosa | 25 | Gentamicin | 20 |
Case Studies
A notable study highlighted the cytotoxic effects of various substituted benzo[g]chromenes, including those with fluorine substitutions. The study concluded that the introduction of electron-withdrawing groups like fluorine significantly enhances anticancer activity due to increased electron affinity and improved binding interactions with target proteins involved in cancer proliferation .
Another investigation focused on the structure-activity relationship (SAR) of chromene derivatives. It was found that modifications to the chromene scaffold could lead to substantial increases in both anticancer and antimicrobial activities, suggesting that further exploration into this area could yield new therapeutic agents .
Q & A
Q. What are the common synthetic routes for 2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving α-cyanocinnamonitriles, aromatic aldehydes, and active methylene compounds. Green chemistry approaches, such as microwave-assisted synthesis, are employed to enhance efficiency. For example, sodium fluoride (NaF) catalyzes the reaction under microwave irradiation, reducing reaction time to minutes and improving yields (e.g., 70–85%) . Catalyst-free methods in water at ambient temperature are also reported for analogous chromene derivatives, emphasizing eco-friendliness .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Using CuKα radiation (λ = 1.54178 Å) at 296 K .
- Refinement : Employ SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) .
- Key Parameters :
| Parameter | Value (Example) | Source |
|---|---|---|
| Space Group | Monoclinic, P2₁/c | |
| Unit Cell Dimensions | a = 12.6336 Å, β = 113.58° | |
| Hydrogen Bonding | N–H⋯N (2.89 Å) |
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Combine multiple techniques to cross-validate:
- NMR/IR : Confirm functional groups (e.g., NH₂: IR ~3434 cm⁻¹; CN: 2205 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated: 317.1085) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
Discrepancies in melting points or spectral shifts may arise from polymorphism or solvent effects, necessitating recrystallization in different solvents .
Q. What methodologies assess the compound’s interaction with serum proteins like bovine serum albumin (BSA)?
- Methodological Answer : While direct evidence for the 4-fluorophenyl derivative is limited, analogous chromenes are studied using:
- Spectrofluorimetry : Monitor fluorescence quenching to calculate binding constants (e.g., Kₐₐₐ ~10⁴ M⁻¹) .
- Circular Dichroism (CD) : Detect conformational changes in BSA upon ligand binding .
- Molecular Docking : Predict binding sites using software like AutoDock, validated by NMR titration .
Q. How to design experiments to evaluate antitumor activity and establish structure-activity relationships (SAR)?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Derivatives with electron-withdrawing groups (e.g., -F, -NO₂) show enhanced activity .
- Mechanistic Studies :
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining).
- Western Blotting : Probe PI3K/AKT or JAK/STAT3 pathways .
- SAR : Modify substituents at positions 2, 3, or 4. For example, 3-nitrophenyl analogs inhibit microtubule assembly .
Q. What factors influence the puckering parameters in the pyran ring, and how are they calculated?
- Methodological Answer :
- Puckering Analysis : Use Cremer & Pople coordinates (Q, θ, φ) derived from X-ray data. For example, a sofa conformation in the title compound has Q = 0.0980 Å, θ = 69.5° .
- Software : SHELXL outputs puckering parameters; WinGX visualizes ring distortions .
- Factors : Steric hindrance (e.g., 4-fluorophenyl substituent) and hydrogen bonding (e.g., N–H⋯N) dictate ring conformation .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for chromene derivatives?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
